N-benzyl-1-(difluoromethyl)-1H-pyrazol-3-amine
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Overview
Description
N-benzyl-1-(difluoromethyl)-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with a benzyl group and a difluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-(difluoromethyl)-1H-pyrazol-3-amine typically involves the reaction of benzylhydrazine with difluoromethyl ketone under acidic conditions to form the pyrazole ring. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, which facilitates the cyclization process. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-(difluoromethyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: The benzyl and difluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce reduced pyrazole derivatives. Substitution reactions can lead to a variety of substituted pyrazole compounds.
Scientific Research Applications
N-benzyl-1-(difluoromethyl)-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic uses.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a building block in various chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-1-(difluoromethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The difluoromethyl group is particularly important for enhancing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-1-(trifluoromethyl)-1H-pyrazol-3-amine
- N-benzyl-1-(methyl)-1H-pyrazol-3-amine
- N-benzyl-1-(chloromethyl)-1H-pyrazol-3-amine
Uniqueness
N-benzyl-1-(difluoromethyl)-1H-pyrazol-3-amine is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and reactivity, making it a valuable scaffold in medicinal chemistry and other applications.
Properties
Molecular Formula |
C11H11F2N3 |
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Molecular Weight |
223.22 g/mol |
IUPAC Name |
N-benzyl-1-(difluoromethyl)pyrazol-3-amine |
InChI |
InChI=1S/C11H11F2N3/c12-11(13)16-7-6-10(15-16)14-8-9-4-2-1-3-5-9/h1-7,11H,8H2,(H,14,15) |
InChI Key |
RUDHWYJPEUPSSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NN(C=C2)C(F)F |
Origin of Product |
United States |
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